Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
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Overview
Description
Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a butan-2-yl group attached to a carbamate moiety, which is further substituted with a 3,5-dichloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of butan-2-ol with 3,5-dichloro-4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to achieve maximum conversion. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl (3,5-dichloro-4-hydroxyphenyl)carbamate
- Butan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate
- Butan-2-yl (3,5-dichloro-4-methylphenyl)carbamate
Uniqueness
Butan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
84970-53-6 |
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Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
butan-2-yl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15Cl2NO3/c1-4-7(2)18-12(16)15-8-5-9(13)11(17-3)10(14)6-8/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
VKNCVKBYHDQFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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